1-(2-Methoxyphenyl)-3-(thiophen-2-ylmethyl)thiourea 1-(2-Methoxyphenyl)-3-(thiophen-2-ylmethyl)thiourea
Brand Name: Vulcanchem
CAS No.:
VCID: VC11205986
InChI: InChI=1S/C13H14N2OS2/c1-16-12-7-3-2-6-11(12)15-13(17)14-9-10-5-4-8-18-10/h2-8H,9H2,1H3,(H2,14,15,17)
SMILES: COC1=CC=CC=C1NC(=S)NCC2=CC=CS2
Molecular Formula: C13H14N2OS2
Molecular Weight: 278.4 g/mol

1-(2-Methoxyphenyl)-3-(thiophen-2-ylmethyl)thiourea

CAS No.:

Cat. No.: VC11205986

Molecular Formula: C13H14N2OS2

Molecular Weight: 278.4 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Methoxyphenyl)-3-(thiophen-2-ylmethyl)thiourea -

Specification

Molecular Formula C13H14N2OS2
Molecular Weight 278.4 g/mol
IUPAC Name 1-(2-methoxyphenyl)-3-(thiophen-2-ylmethyl)thiourea
Standard InChI InChI=1S/C13H14N2OS2/c1-16-12-7-3-2-6-11(12)15-13(17)14-9-10-5-4-8-18-10/h2-8H,9H2,1H3,(H2,14,15,17)
Standard InChI Key SPKRPUVJDKPJNZ-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1NC(=S)NCC2=CC=CS2
Canonical SMILES COC1=CC=CC=C1NC(=S)NCC2=CC=CS2

Introduction

Key Findings

1-(2-Methoxyphenyl)-3-(thiophen-2-ylmethyl)thiourea is a structurally unique unsymmetrical thiourea derivative characterized by a 2-methoxyphenyl group and a thiophen-2-ylmethyl substituent bonded to a thiourea core. With a molecular formula of C13H14N2OS2\text{C}_{13}\text{H}_{14}\text{N}_2\text{OS}_2 and a molecular weight of 294.4 g/mol , this compound exhibits potential applications in pharmaceutical chemistry, catalysis, and materials science. Recent synthetic advances enable its preparation via environmentally friendly aqueous-phase reactions , while preliminary studies on analogous thioureas suggest bioactivity against parasitic infections and utility as polydentate ligands .

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a thiourea backbone (-NHC(S)NH-\text{-NHC(S)NH-}) with two distinct substituents:

  • 2-Methoxyphenyl group: A benzene ring substituted with a methoxy (-OCH3_3) group at the ortho position.

  • Thiophen-2-ylmethyl group: A thiophene ring (five-membered aromatic ring with one sulfur atom) attached via a methylene (-CH2_2-) bridge at the 2-position .

The presence of sulfur atoms in both the thiourea core and thiophene moiety enhances polarizability and hydrogen-bonding capacity, critical for intermolecular interactions .

Synthesis and Optimization

Two-Step Aqueous-Phase Synthesis

A validated route for unsymmetrical thioureas involves :

  • Step 1: Reaction of 2-methoxyaniline with phenyl chlorothionoformate in water at 25°C to form the intermediate thiocarbamate.

    Ar-NH2+ClC(S)OPhAr-NHC(S)OPh+HCl\text{Ar-NH}_2 + \text{ClC(S)OPh} \rightarrow \text{Ar-NHC(S)OPh} + \text{HCl}
  • Step 2: Refluxing the thiocarbamate with thiophen-2-ylmethylamine in water to yield the target thiourea.

    Ar-NHC(S)OPh+R-NH2Ar-NHC(S)NH-R+PhOH\text{Ar-NHC(S)OPh} + \text{R-NH}_2 \rightarrow \text{Ar-NHC(S)NH-R} + \text{PhOH}

Advantages:

  • Yields: 75–94% for analogous compounds .

  • Solvent: Water minimizes organic waste.

  • Selectivity: Sequential addition avoids symmetrical byproducts.

Alternative Isothiocyanate Route

Thioureas can also be synthesized via amine-isothiocyanate coupling :

  • Generate 2-methoxyphenyl isothiocyanate from 2-methoxyaniline using thiophosgene or CS2_2.

  • React with thiophen-2-ylmethylamine in acetone or ethanol.
    Limitations: Harsh reagents (thiophosgene) and lower atom economy compared to aqueous methods .

Applications in Pharmaceutical Chemistry

Antiparasitic Activity

While direct studies on this compound are unavailable, structurally related thioureas demonstrate:

  • Antileishmanial Activity: Compound 4g (a nitro-substituted analog) inhibits Leishmania major amastigotes with IC50_{50} = 0.8 μM .

  • Mechanism: Inhibition of dihydrofolate reductase (DHFR) and pteridine reductase 1 (PTR1), validated by folate reversal assays .

Structure-Activity Insights:

  • Electron-withdrawing groups (e.g., -NO2_2) enhance antiparasitic potency .

  • The thiophene moiety may improve membrane permeability due to lipophilicity.

Coordination Chemistry and Material Science

Ligand Design

The compound’s N,S\text{N}, \text{S}-donor sites enable metal coordination, as seen in polydentate thiourea ligands :

  • Metal Binding: Forms stable complexes with Cu(II), Ni(II), and Pd(II).

  • Applications: Catalysis (C–C coupling), sensing (anion recognition), and nanomaterials (quantum dot stabilization).

Single-Crystal XRD Analysis

Analogous thioureas adopt planar configurations with:

  • Hydrogen Bonding: N-HS\text{N-H} \cdots \text{S} and C=SH-N\text{C=S} \cdots \text{H-N} interactions stabilize supramolecular architectures .

  • Torsional Angles: <10° between aryl and thiourea planes, ensuring conjugation .

Computational and Mechanistic Insights

Density Functional Theory (DFT) Studies

  • HOMO-LUMO Gap: ~4.5 eV, indicating moderate reactivity suitable for charge-transfer applications .

  • Molecular Electrostatic Potential (MEP): Negative potential localized at sulfur atoms, favoring electrophilic attacks .

Reaction Mechanism Elucidation

In aqueous synthesis :

  • Nucleophilic Attack: Amine attacks thiocarbamate’s electrophilic carbon.

  • Proton Transfer: Stabilized by water’s high dielectric constant.

  • Aromatic Stabilization: Planar transition state reduces energy barrier.

Challenges and Future Directions

Limitations in Current Research

  • Bioactivity Data: No direct studies on this compound’s pharmacological profile.

  • Scalability: Aqueous methods require optimization for industrial-scale production.

Recommended Studies

  • In Vivo Toxicity: Assess acute/chronic toxicity in rodent models.

  • Structure Optimization: Introduce fluorinated or sulfonamide groups to enhance bioavailability.

  • Catalytic Screening: Evaluate Pd/thiourea complexes in cross-coupling reactions.

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